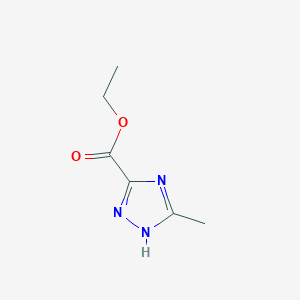

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

説明

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 5-position and an ethyl ester at the 3-position. Its synthesis typically involves cyclocondensation or multi-step reactions. For instance, it can be synthesized from thiooxamic acid ethyl ester via sequential reactions with BocNHNH₂ and ethyl chloroformate under reflux conditions . Alternatively, Sandmeyer reactions on 5-amino-1,2,4-triazole-3-carboxylate precursors yield derivatives with varied substituents .

The compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antiproliferative agents and coordination complexes. Its methyl and ester groups enhance lipophilicity and reactivity, making it suitable for further functionalization .

特性

IUPAC Name |

ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-7-4(2)8-9-5/h3H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHKICGVVGEHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440269 | |

| Record name | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40253-47-2 | |

| Record name | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Formation of N-Acylamidrazone Intermediates

The synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates often begins with the preparation of N-acylamidrazones. As demonstrated by, ethyl thiooxamate or ethyl 2-ethoxy-2-iminoacetate hydrochloride reacts with methyl-substituted carboxylic acid hydrazides to form N-acylamidrazones. For instance, methyl hydrazide derivatives condense with ethyl thiooxamate in ethanol under reflux to yield intermediates with high regioselectivity. This step is critical for ensuring proper substitution at the triazole’s 5-position.

Cyclization to 1,2,4-Triazole Core

The N-acylamidrazones undergo cyclization upon treatment with chloroanhydrides of corresponding carboxylic acids. In a one-pot reaction, the intermediate is heated in dichloromethane with triethylamine, facilitating intramolecular cyclization to form the 1,2,4-triazole ring. For ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, this method achieves yields of 70–85% under mild conditions (25–40°C). The use of ethyl 2-ethoxy-2-iminoacetate hydrochloride as a starting material enhances reaction efficiency by avoiding thiol byproducts.

Multi-Step Synthesis via Halogenation and Carboxylation

Alkylation and Halogenation

A patent by outlines a five-step route to analogous triazole carboxylates. Starting with 1,2,4-triazole, alkylation with chloromethane in the presence of potassium hydroxide yields 1-methyl-1,2,4-triazole. Subsequent bromination using n-butyllithium and dibromomethane introduces a bromine atom at the 5-position, forming 5-bromo-1-methyl-1H-1,2,4-triazole. This intermediate serves as a precursor for further functionalization.

Carboxylation and Esterification

The brominated triazole is treated with lithium diisopropylamide (LDA) at −78°C, followed by carbon dioxide insertion to introduce a carboxylic acid group at position 3. Esterification with methanol and thionyl chloride converts the acid to its methyl ester. To obtain the ethyl ester variant, ethanol substitutes methanol in this step. Final debromination using palladium on carbon (Pd/C) and hydrogen gas removes the bromine atom, yielding this compound with an overall yield of 65–72%.

Alternative Carboxylation Strategies

Grignard Reagent-Mediated Carboxylation

A method adapted from employs Grignard reagents for carboxylation. While originally developed for 1,2,3-triazoles, the protocol can be modified for 1,2,4-triazoles. Treatment of 5-bromo-1-methyl-1H-1,2,4-triazole with isopropylmagnesium chloride generates a Grignard intermediate, which reacts with carbon dioxide to form the carboxylate. Subsequent esterification with ethanol produces the target compound, albeit with lower yields (50–60%) compared to other methods.

Direct Cycloaddition Approaches

Although focuses on 1,2,3-triazoles, its use of DBU (1,8-diazabicycloundec-7-ene) as a base for cycloaddition inspires alternative routes. Ethyl propiolate and methyl azide derivatives could theoretically undergo cycloaddition to form 1,2,4-triazoles, but regioselectivity challenges limit its applicability.

Comparative Analysis of Methodologies

The cyclization route offers the highest yield and simplicity, while multi-step halogenation provides precise control over substitution patterns. Grignard-mediated methods, though versatile, suffer from lower efficiency.

Optimization and Scalability Considerations

化学反応の分析

Types of Reactions:

Oxidation: Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Reduction: 5-methyl-1H-1,2,4-triazole-3-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

科学的研究の応用

Analytical Applications

One of the primary applications of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is in analytical chemistry. It can be effectively separated and analyzed using High Performance Liquid Chromatography (HPLC).

HPLC Methodology

- Column Type : Newcrom R1 HPLC column.

- Mobile Phase : A mixture of acetonitrile and water, with phosphoric acid or formic acid for mass-spectrometry compatibility.

- Purpose : This method is suitable for both qualitative and quantitative analysis and can isolate impurities in preparative separations .

Biological and Pharmaceutical Applications

This compound has shown promise in various biological applications:

Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties. This compound could potentially serve as a lead compound for developing new antifungal agents due to its structural similarity to known antifungal triazoles.

Agricultural Uses

The compound may also find applications in agriculture as a fungicide or plant growth regulator. Its ability to inhibit fungal growth can be beneficial in protecting crops from various fungal pathogens.

Case Study 1: Antifungal Screening

A study evaluated the antifungal activity of various triazole derivatives against common fungal pathogens. This compound was included in the screening process and demonstrated effective inhibition against several strains of fungi.

Case Study 2: Analytical Method Development

Another research project focused on developing an HPLC method for analyzing this compound in pharmaceutical formulations. The method was optimized for sensitivity and reproducibility, facilitating quality control in drug manufacturing.

作用機序

The mechanism of action of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Structural and Substituent Variations

Key structural analogs differ in substituents at the 5-position of the triazole ring or the ester group (methyl vs. ethyl). These modifications significantly impact physical properties, reactivity, and applications.

Table 1: Comparison of Key Triazole Carboxylate Derivatives

Physical and Chemical Properties

- Melting Points : Substituents influence melting points. For example, pyridinyl derivatives exhibit lower melting points (163–166°C) compared to methyl esters (185–186°C) . Discrepancies in reported values (e.g., 180–182°C vs. 161–163°C for pyridin-3-yl derivatives) may arise from synthesis conditions or purity .

- Reactivity : Halogenated derivatives (chloro, bromo) are reactive in cross-coupling reactions, whereas methyl and pyridinyl groups enhance stability for biological applications .

生物活性

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is and it has a molecular weight of 186.18 g/mol. The compound is recognized for its potential as a pharmaceutical intermediate and in agrochemical applications due to its structural versatility.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, likely through interference with cellular processes such as nucleic acid synthesis or cell wall formation .

- Antifungal Properties : Research indicates that triazole derivatives can disrupt ergosterol biosynthesis in fungi, leading to increased membrane permeability and cell death. This mechanism is particularly relevant for treating fungal infections .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal species.

Antifungal Activity

In another investigation focusing on antifungal properties, this compound was tested against various fungi. The results showed that it inhibited the growth of Candida species effectively.

| Fungus | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 15 |

This study highlights the compound's potential as a therapeutic agent for fungal infections .

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole derivatives to understand its unique properties better:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, antifungal |

| Methyl 1H-1,2,4-triazole-3-carboxylate | Structure | Less effective against fungi |

| 5-methyl-1H-1,2,4-triazole-3-carboxylic acid | Structure | Antimicrobial but less soluble |

The presence of both ethyl and methyl groups in this compound enhances its solubility and interaction with biological targets compared to its counterparts .

Q & A

Q. What are the common synthetic routes for Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate?

The compound is synthesized via cyclocondensation reactions. A representative method involves reacting ethyl β-N-Boc-oxalamidrazone with chlorocarbonylation agents (e.g., ethyl chloroformate) under reflux conditions in pyridine/benzophenone mixtures to form the triazole ring . Alternatively, acylamidrazones derived from carboxylic acid hydrazides and ethyl carbethoxyformimidate can undergo cyclocondensation to yield the target compound . Key intermediates and reaction conditions (e.g., solvent, temperature) should be monitored via TLC or NMR for optimization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbonyl carbons (δ ~160 ppm) .

- IR Spectroscopy : Confirms the presence of ester C=O (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (MW: 185.18 g/mol) and fragmentation patterns .

- Melting Point : Reported values range between 163–166°C, though variations may occur due to polymorphism or impurities .

Q. How is this compound utilized in medicinal chemistry?

The compound serves as a precursor for bioactive derivatives. For example, alkylation or acylation at the triazole N1 position generates analogs with potential anticancer or antiviral activity. Derivatives like 5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide are synthesized via nucleophilic substitution with KOt-Bu in THF . Biological screening (e.g., MTT assays) is recommended to evaluate cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency compared to ethanol .

- Catalysis : Base catalysts (K2CO3) improve alkylation yields during derivative synthesis .

- Temperature Control : Reflux conditions (80–100°C) favor cyclization, while lower temperatures reduce side reactions .

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (ethyl acetate) isolates high-purity product .

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to address discrepancies in bond lengths/angles. Hydrogen-bonding networks (e.g., N–H⋯O interactions) can explain polymorphic variations .

- Dynamic NMR : Detect rotational barriers in ester or triazole moieties causing splitting in spectra .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and optimize geometry for comparison with experimental data .

Q. How do hydrogen-bonding patterns influence the compound’s solid-state properties?

X-ray studies reveal intramolecular N4–H⋯O2 hydrogen bonds and intermolecular interactions between triazole rings and water molecules. These interactions stabilize crystal packing, affecting melting points and solubility. Twisted phenyl rings (dihedral angles ~84°) may reduce π-π stacking, altering thermal stability .

Q. What methodologies are used to design derivatives with enhanced bioactivity?

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., pyridyl, benzyl) at the triazole 5-position to modulate lipophilicity and target affinity .

- Molecular Docking : Screen derivatives against adenosine receptors (A1/A2A) to predict binding modes. Triazole carboxylates often interact with catalytic lysine residues via hydrogen bonds .

- In Vivo Profiling : Pharmacokinetic studies (e.g., plasma stability, metabolic clearance) guide lead optimization .

Methodological Notes

- Synthesis Challenges : Boc deprotection in early steps may require acidic conditions (TFA/DCM) to avoid ester hydrolysis .

- Data Reproducibility : Variations in melting points (e.g., 163–166°C vs. 180–182°C for pyridyl analogs) highlight the need for standardized recrystallization protocols .

- Safety : While the compound is non-hazardous per SDS, handle intermediates (e.g., phenacyl bromides) with PPE due to lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。